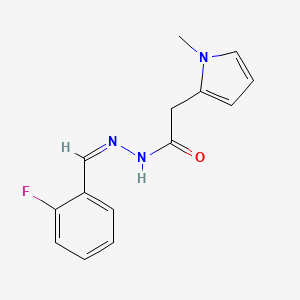![molecular formula C23H32N2O2 B11675174 ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate CAS No. 296771-79-4](/img/structure/B11675174.png)
ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-heptyl-3,7,8-triméthyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate d'éthyle est un composé organique complexe appartenant à la classe des hétérocycles azotés.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-heptyl-3,7,8-triméthyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate d'éthyle implique généralement des réactions organiques multi-étapes. Une approche courante est la cyclisation de pyrroles N-substitués avec des agents alkylants appropriés dans des conditions contrôlées . Les conditions de réaction comprennent souvent l'utilisation d'acides ou de bases forts pour faciliter le processus de cyclisation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Ces méthodes utilisent souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie pour obtenir la qualité de produit souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-heptyl-3,7,8-triméthyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, souvent en utilisant des réactifs nucléophiles ou électrophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et des solvants pour garantir la voie de réaction souhaitée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut donner des alcools ou des alcanes. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, selon le nucléophile ou l'électrophile utilisé .
Applications de la recherche scientifique
Le 4-heptyl-3,7,8-triméthyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate d'éthyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour ses applications thérapeutiques potentielles, notamment le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action du 4-heptyl-3,7,8-triméthyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Ce composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte biologique spécifiques .
Applications De Recherche Scientifique
Ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
2-amino-6,8-diméthyl-1,3-dioxo-1,2,3,4-tétrahydropyrrolo[1,2-a]pyrazine-7-carboxylate d'éthyle : Connu pour ses activités antimicrobiennes et inhibitrices de kinases.
4-heptyl-3,6,7,8-tétraméthyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate d'éthyle : Un composé étroitement apparenté présentant des caractéristiques structurelles similaires.
Unicité
Le 4-heptyl-3,7,8-triméthyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate d'éthyle est unique en raison de son motif de substitution spécifique et de la présence de plusieurs groupes méthyles, qui peuvent influencer son activité biologique et sa réactivité chimique. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
296771-79-4 |
|---|---|
Formule moléculaire |
C23H32N2O2 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate |
InChI |
InChI=1S/C23H32N2O2/c1-6-8-9-10-11-12-19-21-17(5)22(23(26)27-7-2)24-18(21)13-20-16(4)15(3)14-25(19)20/h13H,6-12,14H2,1-5H3 |
Clé InChI |
RUCHKGMICUIBSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=C2C(=C(N=C2C=C3N1CC(=C3C)C)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11675094.png)
![2,4-di(pyrrolidin-1-yl)-6-[(2E)-2-(2,4,6-trimethylbenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11675102.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11675107.png)
![N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11675114.png)

![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675120.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11675127.png)
![2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11675128.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11675132.png)
![2,2,2-trifluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11675135.png)
![5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675158.png)
![N'-[(Z)-(2-Chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11675161.png)
![4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11675173.png)

